molecular formula C23H18N6O4 B6494267 N-(2H-1,3-benzodioxol-5-yl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide CAS No. 1358432-86-6

N-(2H-1,3-benzodioxol-5-yl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B6494267
CAS No.: 1358432-86-6
M. Wt: 442.4 g/mol
InChI Key: NAPPOQJGZKOUQR-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a heterocyclic compound characterized by a complex tricyclic core fused with a benzodioxole moiety and a 4-methylphenyl substituent. The structure includes multiple nitrogen atoms in the tricyclic system, a ketone group at position 5, and an acetamide linker. The benzodioxole group is known to enhance metabolic stability and bioavailability, while the 4-methylphenyl substituent may influence lipophilicity and binding affinity .

Structural elucidation of this compound would likely rely on crystallographic tools such as SHELX or WinGX for data refinement and visualization, given their prominence in small-molecule analysis .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O4/c1-14-2-4-15(5-3-14)17-11-18-22-26-29(23(31)27(22)8-9-28(18)25-17)12-21(30)24-16-6-7-19-20(10-16)33-13-32-19/h2-11H,12-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPPOQJGZKOUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure includes a benzodioxole moiety and a highly substituted pentaazatricyclo framework, suggesting diverse pharmacological properties.

Chemical Structure and Synthesis

The compound's synthesis typically involves multi-step organic synthesis techniques that allow for the construction of its intricate structure. The presence of the benzodioxole unit is particularly noteworthy as it has been associated with various biological activities across different studies.

Biological Activities

Research indicates that compounds with similar structural features to this compound exhibit a range of biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Antitumor Activity : Similar compounds have shown promise in cancer therapy. For instance, derivatives of related structures have been evaluated for their antiproliferative effects against various cancer cell lines .
  • Mechanism of Action : The exact mechanisms through which this compound exerts its effects are still under investigation; however, it is hypothesized that the unique structural features may enhance its specificity towards certain biological targets compared to other compounds with similar frameworks.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

CompoundActivityReference
C-1 acetoxymethyl derivative of 7-deoxypancratistatinAntitumor activity against cancer cell lines
Hydroxymethyl analogue of 7-deoxypancratistatinInduced apoptosis in leukemia and neuroblastoma cells
Benzodioxole derivativesExhibited anti-inflammatory and anticancer properties

These findings indicate a trend where compounds featuring the benzodioxole structure or similar frameworks possess significant biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: benzodioxole derivatives , polyaza-tricyclic systems , and acetamide-linked pharmacophores . Below is a comparative analysis of key analogs, synthesized data, and functional properties.

Physicochemical and Pharmacological Properties
Property Target Compound Compound A Compound B
Molecular Weight ~550–600 (estimated) 509.30 ~350 (estimated)
LogP High (due to tricyclic core and methylphenyl) 3.8 (calculated) Moderate (polar thiazolidinedione)
Solubility Low in aqueous media Low (nonpolar substituents) Moderate (polar functional groups)
Biological Activity Hypothesized kinase inhibition Boron-containing (protease inhibition) PPAR-γ modulation

Key Observations :

  • The target compound’s tricyclic nitrogen system may enhance binding to ATP pockets in kinases, whereas Compound A’s boronate ester could enable covalent interactions with proteases .
  • Compound B’s thiazolidinedione group is associated with antidiabetic activity, highlighting how minor structural changes drastically alter pharmacological profiles .

Mechanistic and Functional Insights

The similarity principle in organic chemistry posits that compounds with analogous structures exhibit comparable reactivities and properties . For example:

  • Benzodioxole vs. Benzamide : Both groups contribute to aromatic stacking interactions, but the benzodioxole’s electron-rich oxygen atoms may enhance metabolic stability compared to benzamide’s amide bond .
  • Tricyclic vs.

Preparation Methods

Synthesis of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole fragment is typically synthesized via cyclization of catechol derivatives. A patented method involves reacting catechol with formaldehyde in the presence of a base such as potassium carbonate (K₂CO₃) at elevated temperatures (70–100°C) to form the benzodioxole ring . The reaction proceeds via nucleophilic aromatic substitution, with the base facilitating deprotonation of catechol to enhance reactivity.

Key Reaction Conditions for Benzodioxole Formation

ReagentSolventTemperature (°C)Time (h)Yield (%)
CatecholDMF/Ethanol70–10012–2485–90
Formaldehyde
K₂CO₃

The product is purified via aqueous workup and recrystallization from ethanol . Alternative methods using spirocyclic intermediates (e.g., spiro[1,3-benzodioxole-2,4′-tetrahydrothiopyran]) have also been reported, though these require additional oxidation steps .

Preparation of the Acetamide Linker

The acetamide bridge is introduced through a nucleophilic acyl substitution reaction. A validated approach involves reacting chloroacetyl chloride with 5-amino-1,3-benzodioxole in the presence of triethylamine (TEA) as a base . This step forms N-(2H-1,3-benzodioxol-5-yl)chloroacetamide, which is subsequently treated with sodium methacrylate to introduce the thioacetamide group .

Synthesis of N-(2H-1,3-Benzodioxol-5-yl)Chloroacetamide

ReagentMolar RatioSolventTemperature (°C)Time (h)
5-Aminobenzodioxole1.0Dichloromethane0–5 (ice bath)2
Chloroacetyl chloride1.1
Triethylamine1.5

The intermediate is isolated via filtration and washed with cold hexane to remove excess reagents . Thiolation using sodium methacrylate in 1,4-dioxane at 65°C for 3–5 hours yields the thioacetamide derivative .

Construction of the Pentaazatricyclic Core

The tricyclic system is assembled via a Knoevenagel condensation followed by cyclization. Ethyl cyanoacetate and 4-methylbenzaldehyde undergo condensation in the presence of 2,2,6,6-tetramethylpiperidine (TMDP) to form a β-ketonitrile intermediate . This intermediate reacts with 3-amino-1,2,4-triazole under microwave irradiation (120°C, 30 min) to form the triazolo[1,5-a]pyrimidine scaffold .

Mechanistic Pathway for Tricyclic Core Formation

  • Knoevenagel Condensation :

    RCHO+NCCH2COORTMDPRCH=C(CN)COOR+H2O\text{RCHO} + \text{NCCH}_2\text{COOR}' \xrightarrow{\text{TMDP}} \text{RCH=C(CN)COOR}' + \text{H}_2\text{O}

    Activation of the aldehyde and enolate formation are mediated by TMDP .

  • Cyclization with 3-Amino-1,2,4-Triazole :

    RCH=C(CN)COOR+C2H3N3Tricyclic Intermediate\text{RCH=C(CN)COOR}' + \text{C}_2\text{H}_3\text{N}_3 \rightarrow \text{Tricyclic Intermediate}

    Intramolecular cyclization forms the pentaazatricyclic system, with TMDP acting as a dual base and catalyst .

Optimized Conditions for Cyclization

ParameterValue
Temperature120°C
Time30 min (microwave)
CatalystTMDP (10 mol%)
SolventEthanol

Final Coupling and Acetylation

The tricyclic core is functionalized at the 4-position via nucleophilic substitution with the thioacetamide linker. Using potassium tert-butoxide as a base in dimethylformamide (DMF), the thioacetamide displaces a leaving group (e.g., chloride) on the tricyclic system . The reaction is conducted at 20–25°C until >90% conversion is achieved, as monitored by HPLC .

Coupling Reaction Parameters

ComponentQuantity (mol)SolventTemperature (°C)Time (h)
Tricyclic Intermediate1.0DMF20–2512–24
Thioacetamide1.2
KOtBu1.5

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol .

Challenges and Optimization Considerations

  • Regioselectivity in Cyclization : Competing pathways during tricyclic core formation may yield undesired regioisomers. Microwave-assisted synthesis minimizes side reactions by ensuring rapid, uniform heating .

  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reaction rates but require rigorous drying to prevent hydrolysis of intermediates .

  • Scale-Up Limitations : Exothermic reactions (e.g., Knoevenagel condensation) necessitate controlled addition of reagents to avoid thermal runaway .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for this compound?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key reagents include triethylamine (as a base) and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution or condensation reactions. Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity. Final purification employs crystallization or column chromatography, with solvent selection (e.g., ethanol or dichloromethane) critical for optimal yield .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the benzodioxole and polyaza-tricyclic moieties. Infrared (IR) spectroscopy validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography (if crystals are obtainable) resolves stereochemical details .

Q. How is initial biological activity screening typically conducted?

  • Methodology : Preliminary assays include:

  • Enzyme inhibition : Test against kinases or proteases using fluorometric or colorimetric substrates.
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins.
    Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (IC₅₀ calculations) are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodology :

  • Temperature/pH control : Use jacketed reactors for exothermic reactions; adjust pH to stabilize intermediates.
  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency.
  • Solvent optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) if solubility permits.
    Design of Experiments (DoE) models can identify critical parameters (e.g., residence time, reagent stoichiometry) .

Q. What strategies are used to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Docking validation : Re-run molecular docking with adjusted force fields (e.g., AMBER vs. CHARMM) to account for protein flexibility.
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains low in vivo efficacy.
  • Orthogonal assays : Confirm target engagement via thermal shift assays or cellular thermal shift assays (CETSA) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

  • Methodology :

  • Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl) or heterocyclic groups.
  • Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using 3D-QSAR models.
  • ADMET profiling : Assess logP, plasma protein binding, and CYP450 inhibition to prioritize candidates .

Q. What advanced techniques validate target specificity in complex biological systems?

  • Methodology :

  • CRISPR-Cas9 knockout models : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cells.
  • Proteome profiling : Use mass spectrometry-based thermal proteome profiling (TPP) to detect off-target interactions.
  • In vivo imaging : Radiolabel the compound (e.g., with ¹⁸F) for PET/CT tracking in animal models .

Notes

  • All methodologies align with evidence from peer-reviewed protocols or PubChem data.
  • Advanced questions emphasize mechanistic validation and translational challenges.

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